BenchChemオンラインストアへようこそ!

4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Physicochemical profiling Drug-likeness Medicinal chemistry lead optimization

4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034328-29-3) is a synthetic heterocyclic compound with molecular formula C13H15N3O3S2 and molecular weight 325.4 g/mol. It belongs to the class of pyrimidine-substituted sulfonylpyrrolidine ethers, featuring a 4-pyrimidinyloxy group linked via an ether bridge to a pyrrolidine ring that bears a 5-methylthiophene-2-sulfonyl substituent.

Molecular Formula C13H15N3O3S2
Molecular Weight 325.4
CAS No. 2034328-29-3
Cat. No. B2626971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
CAS2034328-29-3
Molecular FormulaC13H15N3O3S2
Molecular Weight325.4
Structural Identifiers
SMILESCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3
InChIInChI=1S/C13H15N3O3S2/c1-10-2-3-13(20-10)21(17,18)16-7-5-11(8-16)19-12-4-6-14-9-15-12/h2-4,6,9,11H,5,7-8H2,1H3
InChIKeyZXFCIPDFXWRFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034328-29-3): Structural Identity and Procurement Baseline


4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034328-29-3) is a synthetic heterocyclic compound with molecular formula C13H15N3O3S2 and molecular weight 325.4 g/mol . It belongs to the class of pyrimidine-substituted sulfonylpyrrolidine ethers, featuring a 4-pyrimidinyloxy group linked via an ether bridge to a pyrrolidine ring that bears a 5-methylthiophene-2-sulfonyl substituent . The compound is listed in the ZINC purchasable compound database (ZINC9319765) with computed physicochemical properties including clogP 2.07, topological polar surface area (tPSA) 95 Ų, 1 hydrogen bond donor, 7 hydrogen bond acceptors, and 4 rotatable bonds [1][2]. Notably, ChEMBL 20 contains no reported biological activity data for this specific compound, and it has not appeared in any clinical trials [1]. This lack of published bioactivity data represents a critical consideration for procurement decisions and underscores the need to evaluate this compound on the basis of its structural differentiation and class-level biological precedent rather than established target engagement.

Why In-Class Substitution of CAS 2034328-29-3 Is Not Straightforward: Structural Determinants and Scaffold-Level Evidence


Compounds within the pyrimidine-sulfonylpyrrolidine ether class are not functionally interchangeable. The target compound's specific structural architecture — a 5-methylthiophene-2-sulfonyl group attached to a pyrrolidine ring that is ether-linked at the 4-position of a pyrimidine — represents a precise three-dimensional pharmacophoric arrangement that differs from even closely related analogs in at least three critical respects: (i) the 5-methyl substituent on the thiophene ring modulates both steric bulk and electronic character relative to unsubstituted thiophene [1]; (ii) the pyrrolidine (5-membered) vs. piperidine (6-membered) linker alters the spatial orientation of the pyrimidine ether relative to the sulfonyl group ; and (iii) the 4-pyrimidine ether connectivity, as opposed to the 2-position, changes the hydrogen-bonding geometry of the pyrimidine nitrogen atoms [2]. Class-level precedent from the N-sulfonylpyrrolidine literature demonstrates that even minor changes to the sulfonyl substituent can shift dUTPase IC50 values by over 600-fold (from 100 μM to 0.15 μM) [3], while the thiophenopyrimidine patent literature establishes that CRF1 receptor antagonism is highly sensitive to the nature of the sulfonyl-bearing heterocycle and the substitution pattern on the pyrimidine [4]. These SAR observations strongly caution against assuming equipotent biological behavior among structural analogs.

Quantitative Differentiation Evidence for 4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine Against Closest Analogs


Physicochemical Differentiation: 5-Methylthiophene vs. Unsubstituted Thiophene Sulfonyl — Lipophilicity and Polar Surface Area Comparison

The target compound incorporates a 5-methyl substituent on the thiophene-2-sulfonyl group, which differentiates it from the des-methyl analog 4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS not separately indexed with identical linker). Computed physicochemical properties from ZINC15 reveal that the target compound (ZINC9319765) has a clogP of 2.07 and tPSA of 95 Ų [1]. In contrast, the des-methyl thiophene analog with a piperidine linker (CAS 2034499-73-3, identical molecular formula C13H15N3O3S2) exhibits distinct conformational preferences due to the 6-membered vs. 5-membered ring, with the pyrrolidine in the target compound providing a more compact spatial arrangement (fraction sp³ = 0.23) . The 5-methyl group on the thiophene contributes approximately +0.3 to +0.5 logP units compared to the unsubstituted thiophene, enhancing membrane permeability potential while maintaining tPSA within the drug-like range (<140 Ų) [2]. This balance of lipophilicity and polarity is a key differentiator for applications requiring specific logD profiles, such as CNS penetration optimization (desired logP 1.5–3.5) or avoidance of hERG-related lipophilicity-driven toxicity [3].

Physicochemical profiling Drug-likeness Medicinal chemistry lead optimization

Pyrimidine Substitution Pattern: 4-Position Ether vs. 2-Position Ether — Hydrogen Bond Acceptor Geometry and Target Engagement Implications

The target compound features the pyrimidine ether linkage at the 4-position of the pyrimidine ring, whereas the close brominated analog 5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine (C13H14BrN3O3S2, MW 404.3) places the ether at the 2-position with an additional bromine substituent at the 5-position . In kinase inhibitor design, the pyrimidine 4-position is a privileged hinge-binding motif that positions the N1 and N3 nitrogen atoms for hydrogen bonding with the kinase hinge region, while the 2-position ether results in a different hydrogen-bonding vector [1]. The 4-pyrimidinyloxy arrangement in the target compound orients the pyrimidine N1 and N3 nitrogens in a geometry suitable for bidentate hinge binding (distance between H-bond acceptors ~5.5 Å), whereas the 2-pyrimidinyloxy arrangement of the bromo analog presents only one accessible nitrogen for hinge interaction [2]. Additionally, the absence of a halogen substituent on the pyrimidine in the target compound (vs. 5-bromo in the analog, MW +78.9 Da) preserves a lower molecular weight and eliminates potential halogen-specific reactivity or toxicity concerns associated with aryl bromides [3]. The thiophenopyrimidine patent literature from Neurocrine Biosciences explicitly demonstrates that the position of the ether/sulfide linkage on the pyrimidine ring is a critical determinant of CRF1 receptor binding affinity, with 4-substituted analogs showing distinct SAR from 2-substituted congeners [4].

Kinase inhibitor design Hinge-binding motif Structure-based drug design

Pyrrolidine vs. Piperidine Linker: Conformational Restriction and Ring Size Effects on Scaffold Geometry

The target compound employs a pyrrolidine (5-membered) ring as the sulfonyl-ether linker, distinguishing it from the piperidine (6-membered) analog 4-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034499-73-3) . The ZINC15 entry for the target compound reports a fraction sp³ of 0.23, consistent with the relatively flat pyrrolidine ring [1]. The piperidine analog, by contrast, has a higher fraction sp³ and greater conformational freedom due to the additional methylene unit, which alters the distance and dihedral angle between the sulfonyl group and the pyrimidine ether [2]. In the context of the Boehringer Ingelheim pyrimidine-substituted pyrrolidine ACC inhibitor patent family (US8962641), the pyrrolidine scaffold is explicitly preferred over piperidine for achieving potent ACC2 inhibition, with exemplified pyrrolidine compounds showing IC50 values in the nanomolar range (e.g., 52–55 nM in malonyl-CoA formation assays) [3]. The piperidine-containing analogs within the same patent family consistently showed reduced potency, supporting the premise that the 5-membered pyrrolidine ring provides an optimal spatial arrangement for target engagement in this scaffold class [3]. The N-sulfonylpyrrolidine scaffold has additionally been validated in the dUTPase inhibitor field, where compounds bearing this motif achieved IC50 values as low as 0.15 μM, representing a >600-fold improvement over initial hits [4].

Conformational analysis Scaffold hopping Medicinal chemistry

5-Methylthiophene Sulfonyl vs. Phenyl Sulfonyl: Electronic and Steric Modulation of the Sulfonamide Pharmacophore

The target compound's 5-methylthiophene-2-sulfonyl group differentiates it from phenylsulfonyl-substituted analogs such as 4-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034302-49-1) [1]. The thiophene ring is an electron-rich heteroaromatic system with a sulfur atom that can participate in unique non-covalent interactions (sulfur-π, sulfur-aromatic, and chalcogen bonding) not available to phenyl-based sulfonamides [2]. The 5-methyl substituent further tunes the electron density of the thiophene ring. In the broader thiophenopyrimidine class, the thiophene sulfonyl motif has been associated with selective fatty acid synthase (FASN) inhibition: the thiophenopyrimidine Fasnall (CAS 929978-58-5) inhibits FASN through co-factor binding site interactions with an IC50 of 213 nM for the full-length recombinant human enzyme [3]. The enantiomer HS-79 inhibits tritiated acetate incorporation into lipids with an IC50 of 1.57 μM . In contrast, phenylsulfonyl-substituted analogs within the pyrimidine-pyrrolidine class have been more commonly explored as ACC inhibitors (Boehringer Ingelheim program) rather than FASN inhibitors, suggesting divergent target selectivity profiles based on the sulfonyl aromatic group identity [4]. The thiophene sulfonyl group also contributes to improved solubility and metabolic stability compared to certain phenyl sulfonamides due to the heteroatom's effect on oxidative metabolism [5].

Sulfonamide SAR Aromatic bioisosteres Kinase selectivity

Overall Drug-Likeness Profile: Compliance with Oral Druggability Filters and CNS MPO Desirability

The target compound's computed physicochemical parameters place it within favorable drug-like space: MW = 325.42 (<500 Da), clogP = 2.07 (<5), HBD = 1 (<5), HBA = 7 (<10), tPSA = 95 Ų (<140 Ų), and rotatable bonds = 4 (<10), resulting in zero violations of Lipinski's Rule of Five [1]. Compared to the brominated analog (MW 404.3, clogP estimated ~2.5–3.0 with Br contribution), the target compound is significantly lighter and less lipophilic, offering superior ligand efficiency metrics . The tPSA of 95 Ų and clogP of 2.07 place this compound favorably within the CNS MPO (multiparameter optimization) desirability window, where tPSA < 140 Ų and logP 1.5–3.5 are key criteria for blood-brain barrier penetration [2]. In contrast, the piperidine analog (CAS 2034499-73-3) has an additional methylene unit that increases conformational entropy without contributing to target binding, potentially reducing binding efficiency . The compound's computed aqueous solubility (estimated logS ≈ −3.6, ~251 μM) is comparable to other drug-like heterocycles and supports its use in biochemical assays at typical screening concentrations (1–10 μM) [3]. The ZINC database classifies this compound in the EEAE tranche, indicating it is purchasable and available for screening [1]. However, prospective users should note the absence of experimental bioactivity data in ChEMBL and the lack of ADMET characterization, which necessitates internal profiling before committing to large-scale procurement [1].

Drug-likeness Oral bioavailability CNS drug design Lead selection criteria

Recommended Research and Industrial Application Scenarios for 4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034328-29-3)


Kinase Inhibitor Lead Discovery: Hinge-Binding Scaffold with 4-Pyrimidinyloxy Motif

The 4-pyrimidinyloxy ether connectivity positions the pyrimidine N1 and N3 nitrogens for bidentate hydrogen bonding with the kinase hinge region, a well-established motif in ATP-competitive kinase inhibitor design [1]. Procurement for kinase screening panels (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) is warranted when seeking novel ATP-competitive chemotypes. The absence of a halogen on the pyrimidine and the favorable MW (325.4) provide an unencumbered starting point for subsequent vector elaboration. Users should prioritize this compound over 2-pyrimidinyloxy analogs for programs targeting kinases where bidentate hinge binding is mechanistically important [1].

FASN-Targeted Anticancer Agent Development: Thiophene Sulfonamide Pharmacophore Exploration

Class-level evidence demonstrates that thiophenopyrimidines selectively inhibit fatty acid synthase (FASN) through co-factor binding site interactions (Fasnall IC50 = 213 nM; HS-79 IC50 = 1.57 μM) [2]. The 5-methylthiophene-2-sulfonyl group in the target compound is structurally aligned with this pharmacophore. This compound is recommended for FASN enzymatic assays and cellular lipid synthesis inhibition studies (tritiated acetate incorporation) in breast cancer (HER2+), prostate cancer, or lipogenic tumor models. It should be selected over phenylsulfonyl analogs when FASN selectivity over ACC is a program requirement [3].

Metabolic Disease Programs: ACC2 Inhibition Screening with Pyrrolidine Scaffold

The pyrimidine-substituted pyrrolidine scaffold is a validated pharmacophore for acetyl-CoA carboxylase (ACC) inhibition, with Boehringer Ingelheim's patent family (US8962641) demonstrating that pyrrolidine-based compounds achieve ACC2 IC50 values of 52–55 nM [3][4]. The target compound's pyrrolidine linker, combined with the 5-methylthiophene sulfonyl group, represents a novel combination not exemplified in the Boehringer patents, offering potential IP differentiation. Recommended for ACC2 enzymatic assays (malonyl-CoA formation, ATP consumption) and cellular fatty acid oxidation measurements in hepatocyte or myocyte models for obesity, NASH, or type 2 diabetes research [4].

Computational Chemistry and Virtual Screening: Drug-Like Scaffold with Favorable CNS MPO Profile

With computed clogP 2.07, tPSA 95 Ų, and zero Lipinski violations, the target compound falls within the CNS MPO desirability window (logP 1.5–3.5, tPSA < 140 Ų) [5]. Its purchasable status (ZINC EEAE tranche) makes it suitable for computational docking campaigns, molecular dynamics simulations, and pharmacophore modeling. It serves as a superior starting template compared to the brominated analog (MW +78.9 Da, higher lipophilicity) or piperidine analog (less favorable ring geometry for certain targets). Researchers should use this compound as a core scaffold for virtual library enumeration and FEP+ calculations before committing to synthesis [1].

Quote Request

Request a Quote for 4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.